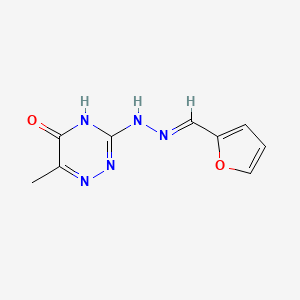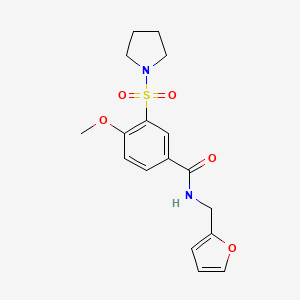![molecular formula C21H26N2O4S B6026027 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6026027.png)
4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[1-(2-thienyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[1-(2-thienyl)ethyl]benzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
科学的研究の応用
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. In cancer research, TAK-659 has shown promising results in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In autoimmune disorders, TAK-659 has been studied for its potential use in the treatment of rheumatoid arthritis and lupus. In inflammatory diseases, TAK-659 has shown potential in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
作用機序
TAK-659 is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the survival and proliferation of B-cells. Inhibition of BTK by TAK-659 leads to the suppression of B-cell proliferation and survival, which is beneficial in the treatment of B-cell malignancies and autoimmune disorders. TAK-659 also has anti-inflammatory properties, which are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical studies, with efficacy in both CLL and MCL models. TAK-659 has also been shown to have anti-inflammatory properties, which are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, TAK-659 has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.
実験室実験の利点と制限
One of the major advantages of TAK-659 is its potent and selective inhibition of BTK, which makes it a promising candidate for the treatment of B-cell malignancies and autoimmune disorders. Another advantage is its favorable safety profile, which makes it a suitable candidate for clinical trials. However, one of the limitations of TAK-659 is its potential for off-target effects, which may limit its therapeutic efficacy.
将来の方向性
There are several future directions for research on TAK-659. One area of research is the development of combination therapies with TAK-659 and other drugs for the treatment of B-cell malignancies and autoimmune disorders. Another area of research is the optimization of the synthesis method of TAK-659 to improve its yield and purity. Additionally, further studies are needed to investigate the potential off-target effects of TAK-659 and its long-term safety profile.
合成法
The synthesis of TAK-659 involves several steps, starting with the reaction of 4-aminobenzamide with 2-thiophenecarboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting product is then reacted with N-(2-bromoethyl)piperidine and sodium hydride to obtain the intermediate compound. Finally, the intermediate is treated with methoxyacetyl chloride to produce TAK-659.
特性
IUPAC Name |
4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-(1-thiophen-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-15(19-4-3-13-28-19)22-21(25)16-5-7-17(8-6-16)27-18-9-11-23(12-10-18)20(24)14-26-2/h3-8,13,15,18H,9-12,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSYDTIUTPYQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6025951.png)
![N-[2-(4-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B6025964.png)

![2-(4-chlorophenyl)-3,5-dimethyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6025970.png)
![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6025973.png)
![6-(3,4-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B6025976.png)

![1-cyclopentyl-4-{[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B6025992.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-isobutyl-2-methyl-4-pyrimidinecarboxamide](/img/structure/B6026005.png)
![1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio]ethanone](/img/structure/B6026012.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B6026022.png)
![2-(4-chlorophenyl)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B6026039.png)
![N-cyclopentyl-6-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6026042.png)
![N-(3-pyridinylmethyl)-3-{1-[(2E)-3-(2-thienyl)-2-propenoyl]-4-piperidinyl}propanamide](/img/structure/B6026050.png)